molecular formula C13H13N3OS B7451343 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea

Cat. No.: B7451343
M. Wt: 259.33 g/mol
InChI Key: LQEKWQSUHUUMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a compound known for its ability to bind metal ions via a pyridyl nitrogen atom or thioether sulfur donor. This compound is particularly interesting due to its ambidentate ligand properties, allowing it to coordinate with metal ions and participate in hydrogen bonding interactions .

Preparation Methods

The synthesis of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea involves the reaction of 3-(methylsulfanyl)aniline with pyridine-3-carbonyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents for oxidation and metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea involves its ability to coordinate with metal ions through its pyridyl nitrogen and thioether sulfur. This coordination can influence the reactivity and stability of the metal ions, affecting various biochemical and chemical pathways. The molecular targets include metal ions and metalloproteins, and the pathways involved are those related to metal ion transport and binding .

Comparison with Similar Compounds

Similar compounds to 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea include:

    1-[3-(Methylsulfanyl)phenyl]-3-pyridin-2-ylurea: Similar structure but with the pyridyl group at a different position, affecting its binding properties.

    1-[3-(Methylsulfanyl)phenyl]-3-pyridin-4-ylurea: Another positional isomer with different coordination behavior.

    1-[3-(Methylsulfanyl)phenyl]-3-phenylurea: Lacks the pyridyl group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific binding capabilities and the combination of pyridyl and thioether functionalities, which provide versatile coordination and reactivity properties .

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-18-12-6-2-4-10(8-12)15-13(17)16-11-5-3-7-14-9-11/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEKWQSUHUUMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.